molecular formula C19H19N3O4 B2653619 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 897617-24-2

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B2653619
CAS No.: 897617-24-2
M. Wt: 353.378
InChI Key: IXXBYCYNYGYMHU-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 8, and a 4-oxo moiety. The benzamide group at position 3 is further substituted with 2,6-dimethoxy groups. The compound’s stability and pharmacological profile may be influenced by its dimethyl and dimethoxy substituents, which are critical for molecular interactions.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)17(19(22)24)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXBYCYNYGYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethoxybenzoic acid with 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

Structural Differences :

  • Core Structure: Isoxaben replaces the pyrido-pyrimidinone ring with an isoxazole ring.
  • Substituents : The benzamide group retains 2,6-dimethoxy substitution but is attached to a branched alkyl-substituted isoxazole.

Functional Insights: Isoxaben is a well-characterized CBI herbicide, disrupting cellulose synthesis in plants. Its isoxazole core and bulky alkyl group enhance target specificity, but the absence of a pyrimidinone ring may reduce stability under certain conditions compared to the target compound .

Impurity E(EP) (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Structural Differences :

  • Substituents : Features a fluorine-containing benzisoxazolyl-piperidine group instead of the dimethoxybenzamide.
  • Core Modifications: The pyrido-pyrimidinone core is tetrahydro (saturated), differing from the target compound’s aromatic 4-oxo structure.

Propanil (N-(3,4-dichlorophenyl) propanamide)

Structural Differences :

  • Core Structure : Lacks heterocyclic moieties, featuring a simple dichlorophenyl-propanamide structure.
  • Substituents : Chlorine atoms at positions 3 and 4 on the phenyl ring instead of methoxy groups.

Functional Insights: Propanil is a herbicide targeting acetolactate synthase. The absence of a pyrido-pyrimidinone core limits its mechanism overlap with the target compound, but the shared benzamide-like structure highlights the importance of aromatic substitution in agrochemical activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Known Applications Stability/Selectivity Notes
Target Compound Pyrido[1,2-a]pyrimidinone 2,8-dimethyl; 3-(2,6-dimethoxybenzamide) Potential CBI or enzyme inhibition High rigidity from aromatic core
Isoxaben Isoxazole 3-(1-ethyl-1-methylpropyl); 2,6-dimethoxy Cellulose biosynthesis inhibition Bulky alkyl enhances specificity
Impurity E(EP) Tetrahydro-pyrido-pyrimidinone Fluorobenzisoxazolyl-piperidine; 2,6-dimethyl Pharmaceutical impurity Fluorine may improve bioavailability
Propanil Propanamide 3,4-dichlorophenyl Herbicide (ALS inhibitor) Simpler structure, lower complexity

Pharmacological and Functional Implications

  • Pyrido-Pyrimidinone vs.
  • Methoxy vs. Halogen Substitutions : The 2,6-dimethoxy groups on the benzamide may offer improved solubility compared to propanil’s chlorinated phenyl group, balancing lipophilicity and bioavailability .
  • Role of Methyl Groups : The 2,8-dimethyl substituents in the target compound could sterically hinder metabolic degradation, increasing half-life relative to analogs like Impurity E(EP) .

Biological Activity

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings, including data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H13N3O2S
Molecular Weight299.35 g/mol
IUPAC NameThis compound
SMILESCc1cc2=[N]=C(C@HNC(=O)c1cccs1)C

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that related benzamide derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), impacting cellular metabolism and proliferation .
  • Antitumor Activity : Compounds in this class have shown potential as antitumor agents by disrupting cancer cell growth pathways. For instance, certain benzamide derivatives have been reported to exhibit significant inhibitory effects on RET kinase activity, which is implicated in various cancers .

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of related compounds. Below are summarized findings from notable research:

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a series of benzamide derivatives in vitro and in vivo. The results indicated that specific derivatives exhibited moderate to high potency against cancer cell lines, with IC50 values ranging from 10 µM to 50 µM .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of DHFR by benzamide riboside derivatives. It was found that these compounds reduced NADPH levels in cells, leading to destabilization of DHFR and subsequent inhibition of cell growth .

Pharmacological Potential

The pharmacological potential of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AntitumorModerate to high potency
Enzyme InhibitionReduced DHFR activity
Cellular Metabolism DisruptionDecreased NADPH levels

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